トランシルシプロミン塩酸塩

概要

説明

Tranylcypromine hydrochloride is used to treat certain types of depression . It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . This medicine works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .

Synthesis Analysis

Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser . This means that tranylcypromine itself may attenuate tyramine reactions, because tyramine reuptake occurs via the norepinephrine transporter .Molecular Structure Analysis

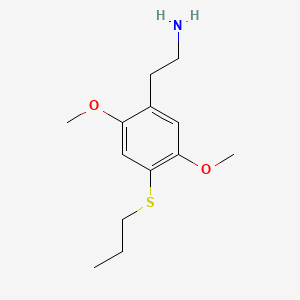

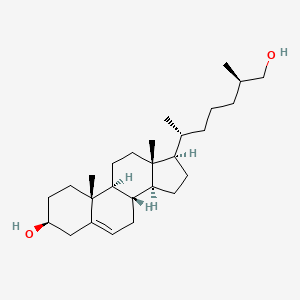

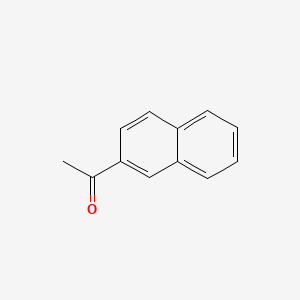

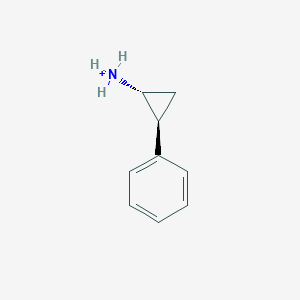

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring .Chemical Reactions Analysis

Tranylcypromine is an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1; IC 50 = 20.7 µM in a cell-free assay) . It also irreversibly inhibits monoamine oxidase A (MAO-A) and MAO-B with IC 50 values of 2.3 and 0.95 µM, respectively .Physical And Chemical Properties Analysis

Tranylcypromine hydrochloride is a solid . It has a molecular weight of 169.65 .科学的研究の応用

モノアミンオキシダーゼ阻害

トランシルシプロミン塩酸塩は、モノアミンオキシダーゼ(MAO)に対する特異性で知られています。 MAO、特にMAOAとMAOBは、神経伝達物質の脱アミノ化などの重要な細胞機能を触媒します 。 トランシルシプロミンは、うつ病などの重度の神経精神疾患の治療に一般的に処方されています .

オフターゲットプロファイリング

MAO阻害剤としての主な用途にもかかわらず、トランシルシプロミンは、タンパク質の比較的乱雑なラベル付けが見られることがわかっています 。 これは、副作用に寄与する可能性のある、さまざまなオフターゲット効果があることを示唆しています .

リソソームトラッピング

研究によると、トランシルシプロミンはリソソームにトラップされる可能性があり、この現象はリソソーム栄養薬の添加によって大部分が逆転させることができます 。 これは、細胞内での分布と蓄積に影響を与える可能性があります .

リジン特異的脱メチル化酵素1阻害

トランシルシプロミンは、リジン特異的脱メチル化酵素1(LSD1)阻害剤に役立つファーマコフォアです 。 LSD1は、細胞増殖、造血細胞分化、染色体分離、胚形成などの通常の生理学的プロセスにおいて重要な役割を果たします 。 LSD1の発現異常は、多くの腫瘍の発生と発達と密接に関連しています .

抗増殖活性

2価のトランシルシプロミン誘導体は、LSD1阻害活性と抗増殖活性について評価されています 。 剛性脂肪族リンカーを持ついくつかの化合物は、ナノモルレベルの酵素活性と細胞活性、ならびに良好なMAO-A/B選択性を示しました .

CD86 mRNA発現増強

2価のトランシルシプロミン誘導体は、CD86 mRNA発現を有意に増強することがわかりました 。 これは、免疫療法において潜在的な用途があることを示唆しています .

作用機序

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .

Pharmacokinetics

Tranylcypromine hydrochloride has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of tranylcypromine hydrochloride, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .

生物活性

Tranylcypromine hydrochloride has been shown to have antidepressant, anxiolytic, and anti-panic effects in animal models. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Biochemical and Physiological Effects

Tranylcypromine hydrochloride has been shown to have effects on neurotransmitter levels, gene expression, enzyme activity, and metabolism. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, as well as to increase levels of serotonin and norepinephrine in the peripheral nervous system. It has been shown to increase levels of MAO, as well as to decrease levels of the enzyme monoamine oxidase B (MAOB). Tranylcypromine hydrochloride has also been shown to increase levels of the enzyme cAMP-dependent protein kinase (PKA) and to decrease levels of the enzyme phosphodiesterase (PDE).

実験室実験の利点と制限

Tranylcypromine hydrochloride is a useful tool for in vivo and in vitro research applications due to its rapid onset of action and long-lasting effects. However, it is important to note that tranylcypromine hydrochloride can cause serious side effects, including an increased risk of serotonin syndrome and hypertensive crisis. It is therefore important to use caution when administering tranylcypromine hydrochloride in laboratory experiments.

将来の方向性

Tranylcypromine hydrochloride has potential for use in the treatment of depression, panic disorder, and social phobia. Further research is needed to investigate the potential of tranylcypromine hydrochloride as an adjunct to existing treatments, as well as to investigate its potential for use in other psychiatric and neurological disorders. Additionally, research is needed to investigate the potential of tranylcypromine hydrochloride as an anti-inflammatory, anti-oxidant, and neuroprotective agent. Finally, further research is needed to investigate the long-term safety and efficacy of tranylcypromine hydrochloride.

Safety and Hazards

Tranylcypromine may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

特性

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。